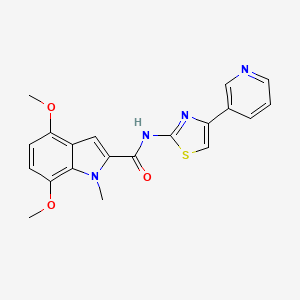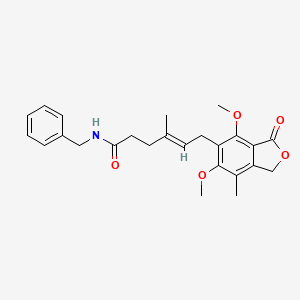![molecular formula C21H22N4O4 B10987862 3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide](/img/structure/B10987862.png)
3-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-4-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-METHYL-3-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}BENZAMIDE is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-METHOXY-N-METHYL-3-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}BENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with N-methylamine to form an amide intermediate. This intermediate is then coupled with a quinazoline derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-METHOXY-N-METHYL-3-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHOXY-N-METHYL-3-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-N-METHYL-3-{[4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]benzamide |
InChI |
InChI=1S/C21H22N4O4/c1-22-20(27)13-10-11-17(29-2)16(12-13)24-19(26)9-5-8-18-23-15-7-4-3-6-14(15)21(28)25-18/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,27)(H,24,26)(H,23,25,28) |
InChI Key |
CMEGGUOFRVDTEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987782.png)


![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987799.png)
![N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10987803.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)
![6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10987813.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B10987827.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987830.png)
![5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide](/img/structure/B10987834.png)
![5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B10987842.png)
![ethyl [2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10987846.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987849.png)
